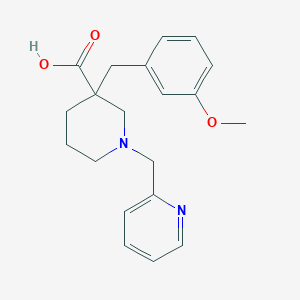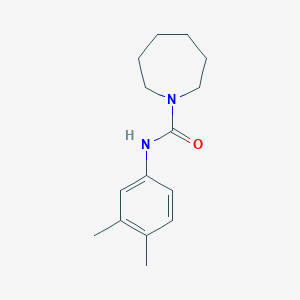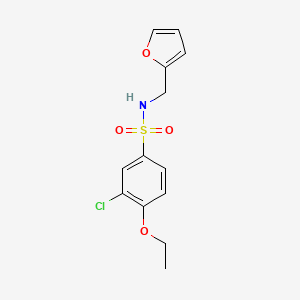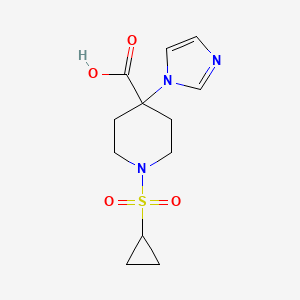
3-(3-methoxybenzyl)-1-(pyridin-2-ylmethyl)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methoxybenzyl)-1-(pyridin-2-ylmethyl)piperidine-3-carboxylic acid is a chemical compound that has been the subject of scientific research due to its potential therapeutic benefits. This compound is also known as MP-10 and has been studied for its ability to modulate the activity of certain receptors in the brain.
Mécanisme D'action
The mechanism of action of MP-10 involves its ability to bind to and modulate the activity of certain receptors in the brain, including the dopamine transporter, serotonin transporter, and norepinephrine transporter. This leads to changes in the levels of these neurotransmitters in the brain, which can have a variety of effects on mood, behavior, and cognition.
Biochemical and Physiological Effects:
MP-10 has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain, the regulation of mood and behavior, and the improvement of cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MP-10 in lab experiments is its ability to modulate the activity of multiple neurotransmitter systems, which can provide researchers with a more comprehensive understanding of the effects of this compound on the brain. However, one limitation is that the effects of MP-10 may be influenced by factors such as dosage and administration method, which can make it difficult to control for these variables in lab experiments.
Orientations Futures
There are several potential future directions for research on MP-10, including:
1. Further studies on the effects of MP-10 on neurotransmitter systems in the brain, including the dopamine, serotonin, and norepinephrine systems.
2. Studies on the potential therapeutic applications of MP-10 in the treatment of addiction, depression, and anxiety.
3. Studies on the effects of different dosages and administration methods of MP-10 on its biochemical and physiological effects.
4. Studies on the long-term effects of MP-10 on the brain and behavior.
5. Studies on the potential interactions between MP-10 and other drugs or compounds.
Conclusion:
In conclusion, MP-10 is a chemical compound that has been the subject of scientific research due to its potential therapeutic benefits. It has been shown to modulate the activity of certain receptors in the brain, leading to changes in neurotransmitter levels and a variety of biochemical and physiological effects. While there are some limitations to using MP-10 in lab experiments, there are also several potential future directions for research on this compound.
Méthodes De Synthèse
The synthesis of MP-10 involves several steps, including the reaction of 2-(chloromethyl)pyridine with 3-(3-methoxybenzyl)piperidine, followed by the addition of 3-dimethylaminopropyl chloride and the subsequent hydrolysis of the resulting compound. The final step involves the reaction of the resulting carboxylic acid with pyridine-2-ylmethylamine.
Applications De Recherche Scientifique
MP-10 has been studied for its potential therapeutic applications in a variety of areas, including addiction, depression, and anxiety. It has been shown to modulate the activity of certain receptors in the brain, including the dopamine transporter, serotonin transporter, and norepinephrine transporter.
Propriétés
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-1-(pyridin-2-ylmethyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-25-18-8-4-6-16(12-18)13-20(19(23)24)9-5-11-22(15-20)14-17-7-2-3-10-21-17/h2-4,6-8,10,12H,5,9,11,13-15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCWDSLJCIYSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CCCN(C2)CC3=CC=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5495220.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495224.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-N'-benzylsulfamide](/img/structure/B5495225.png)

![4-chloro-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5495235.png)
![1-(4-{5-[(cyclohexylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5495239.png)
![5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495245.png)
![N-cyclohexyl-N'-[4-(difluoromethoxy)phenyl]urea](/img/structure/B5495263.png)


![N-{4-[(3-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5495280.png)

![(3S*,4R*)-1-[2,4-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-3-methoxypiperidin-4-amine](/img/structure/B5495297.png)
![2-(2-phenylethyl)-4-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]morpholine](/img/structure/B5495304.png)